N-propylpiperidine-2-carboxamide hydrochloride

CAS No.: 444992-97-6

Cat. No.: VC3056660

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 444992-97-6 |

|---|---|

| Molecular Formula | C9H19ClN2O |

| Molecular Weight | 206.71 g/mol |

| IUPAC Name | N-propylpiperidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |

| Standard InChI Key | RHXRYOOOHONYDT-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C1CCCCN1.Cl |

| Canonical SMILES | CCCNC(=O)C1CCCCN1.Cl |

Introduction

Chemical Properties and Structure

Basic Identification and Properties

N-propylpiperidine-2-carboxamide hydrochloride is identified by its Chemical Abstracts Service (CAS) registry number 444992-97-6. This compound has a molecular formula of C9H19ClN2O and a molecular weight of 206.71 g/mol. The compound exists as a salt form, with the hydrochloride component enhancing solubility and stability characteristics that are beneficial for laboratory and pharmaceutical applications.

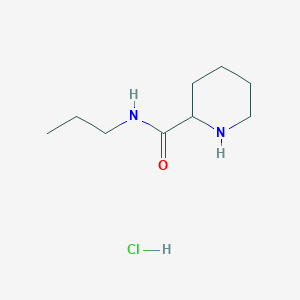

The basic structure consists of a piperidine ring with a carboxamide group attached at the 2-position and a propyl substituent connected to the nitrogen atom. The compound can be represented by the following structural identifiers:

| Property | Value |

|---|---|

| IUPAC Name | N-propylpiperidine-2-carboxamide;hydrochloride |

| Molecular Formula | C9H19ClN2O |

| Molecular Weight | 206.71 g/mol |

| SMILES Notation | CCCNC(=O)C1CCCCN1.Cl |

| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |

| Standard InChIKey | RHXRYOOOHONYDT-UHFFFAOYSA-N |

Structural Comparison with Related Compounds

N-propylpiperidine-2-carboxamide hydrochloride shares structural similarities with several related compounds, including its non-salt form and more complex derivatives used in clinical applications. This structural relationship provides valuable insights into its potential pharmacological properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Differences |

|---|---|---|---|---|

| N-propylpiperidine-2-carboxamide hydrochloride | 444992-97-6 | C9H19ClN2O | 206.71 | Base compound (salt form) |

| (2R)-N-propylpiperidine-2-carboxamide | 1604368-79-7 | C9H18N2O | 170.25 | Non-salt form, specific enantiomer |

| N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | 66052-79-7 | C17H27ClN2O | 310.9 | Addition of 2,6-dimethylphenyl group, related to ropivacaine |

| Ropivacaine Hydrochloride | 98717-15-8 | C17H27ClN2O | 310.8621 | Clinical anesthetic with similar core structure |

The subtle structural variations between these compounds result in significant differences in their pharmacological profiles and applications. While the more complex derivative N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride (ropivacaine) has established clinical use as a local anesthetic, N-propylpiperidine-2-carboxamide hydrochloride remains primarily in the research domain.

Mechanism of Action and Pharmacological Effects

Biochemical Pathways

Research on related compounds suggests that N-propylpiperidine-2-carboxamide hydrochloride may influence several key biochemical pathways. By extrapolating from studies on similar structures, the compound might affect:

-

Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways

-

Mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways

-

Neural signal transmission pathways, particularly those involved in pain perception

These potential effects on signaling pathways could explain the compound's possible applications in addressing inflammation, pain, and neurological disorders.

Biological Activities and Research Applications

Antimicrobial Properties

Research on structurally similar compounds suggests potential antimicrobial activity for N-propylpiperidine-2-carboxamide hydrochloride. Studies on piperidine derivatives have demonstrated efficacy against Gram-positive bacteria, particularly strains resistant to conventional antibiotics. Structure-activity relationship analyses indicate that the piperidine core structure, present in N-propylpiperidine-2-carboxamide hydrochloride, contributes significantly to this antimicrobial activity.

Neurological Applications

N-propylpiperidine-2-carboxamide hydrochloride has been explored for potential applications in neurological research due to its structural features that may influence neuronal excitability . The compound could have applications in:

-

Pain management research, particularly for developing novel analgesics

-

Epilepsy treatment studies, exploring its potential to modulate neuronal excitability

-

Neuropathic pain investigations, leveraging its potential effects on neural pathways

The compound's hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental protocols in neuropharmacology research .

Respiratory and Reproductive Medicine

Drawing from research on related compounds, N-propylpiperidine-2-carboxamide hydrochloride may have potential applications in:

-

Asthma treatment research: Studies on similar compounds have shown that antagonism of NK2 receptors can reduce bronchoconstriction in asthma models

-

Labor management research: By potentially modulating prostaglandin receptors, the compound may influence uterine contractions, suggesting applications in obstetrics research

Comparative Analysis with Clinical Compounds

Ropivacaine hydrochloride, a more complex derivative with structural similarities to N-propylpiperidine-2-carboxamide hydrochloride, has established clinical use as a local anesthetic. Comparing these compounds provides insights into how structural modifications affect pharmacological properties.

This comparison highlights how structural modifications can transform a research compound into a clinically useful medication, providing direction for further development of N-propylpiperidine-2-carboxamide hydrochloride.

Synthesis and Production Considerations

The synthesis of N-propylpiperidine-2-carboxamide hydrochloride typically involves functionalization of piperidine derivatives. While specific synthetic routes for this exact compound aren't detailed in the available sources, related compounds like (2R)-N-propylpiperidine-2-carboxamide are synthesized through several established methods. The addition of hydrochloride to form the salt typically involves treatment with hydrochloric acid under controlled conditions.

Key considerations in the synthesis include:

-

Stereochemical control, particularly if specific enantiomers are desired

-

Purification procedures to ensure high purity (typically ≥95%)

-

Stability considerations for storage and handling

-

Scalability of the synthetic route for larger production

Current Research Status and Future Directions

Current Applications in Pharmaceutical Research

N-propylpiperidine-2-carboxamide hydrochloride is primarily utilized in the field of medicinal chemistry and pharmacology as a research tool . Its applications include:

-

Structure-activity relationship studies to develop optimized pharmaceutical agents

-

Investigations into novel treatments for neurological disorders

-

Research into pain management approaches

-

Studies on drug delivery systems, particularly for targeted therapies

Future Research Directions

Several promising avenues for future research with N-propylpiperidine-2-carboxamide hydrochloride have emerged:

-

Optimization of the structure to enhance specific biological activities

-

Development of derivatives with improved pharmacokinetic profiles

-

Exploration of additional therapeutic applications based on receptor interaction profiles

-

Investigation of combinatorial approaches with other bioactive compounds

-

Advanced formulation studies to improve delivery and targeting

The compound remains underexplored compared to its more complex derivatives, suggesting significant untapped potential for discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume